molecular formula C2H7OP B7822488 methylphosphonoylmethane

methylphosphonoylmethane

Cat. No.: B7822488
M. Wt: 78.05 g/mol
InChI Key: HGDIHUZVQPKSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The dimethylphosphinyl radical is a phosphorus-centered radical characterized by the presence of two methyl groups attached to a phosphorus atom. Radicals, including phosphorus-centered radicals, play a crucial role in various chemical processes due to their high reactivity and ability to form new bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The dimethylphosphinyl radical can be generated through various synthetic routes. One common method involves the oxidation or reduction of dimethylphosphine precursors. For instance, the radical can be produced by the hydrogen atom abstraction from dimethylphosphine using radical initiators such as 2,2-diphenyl-1-picryl-hydrazyl . Another approach involves the use of photo- or electrochemical methods to generate the radical from suitable precursors .

Industrial Production Methods: Industrial production of the dimethylphosphinyl radical typically involves large-scale chemical reactors where controlled conditions of temperature, pressure, and reactant concentrations are maintained. The use of stoichiometric amounts of oxidizing or reducing agents, bases, and radical initiators is common in these processes .

Chemical Reactions Analysis

Types of Reactions: The dimethylphosphinyl radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions involving the dimethylphosphinyl radical include radical initiators, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and concentration of reactants are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from reactions involving the dimethylphosphinyl radical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dimethylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .

Mechanism of Action

The mechanism of action of the dimethylphosphinyl radical involves its high reactivity due to the presence of an unpaired electron on the phosphorus atom. This reactivity allows the radical to participate in various chemical reactions, forming new bonds and generating reactive intermediates. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .

Properties

IUPAC Name

methylphosphonoylmethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7OP/c1-4(2)3/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDIHUZVQPKSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7211-39-4
Record name Phosphine oxide, dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7211-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methylphosphonoylmethane
Reactant of Route 2
methylphosphonoylmethane
Reactant of Route 3
Reactant of Route 3
methylphosphonoylmethane
Reactant of Route 4
methylphosphonoylmethane
Reactant of Route 5
methylphosphonoylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.